Ethyl 5,5-dimethylpiperidine-3-carboxylate
Description
Academic Significance of Piperidine (B6355638) Scaffolds in Synthetic and Interdisciplinary Chemistry
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of pharmaceuticals and biologically active compounds. scbt.com Its prevalence is a testament to its synthetic accessibility and its ability to confer favorable pharmacokinetic properties to drug candidates. The saturated, chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.
The academic significance of piperidine scaffolds is multifaceted. In synthetic chemistry, the development of novel methodologies for the construction and functionalization of the piperidine ring remains an active area of research. scbt.com This includes stereoselective syntheses to control the spatial arrangement of substituents, which can dramatically influence biological activity. In an interdisciplinary context, piperidine derivatives are indispensable tools for chemical biologists and pharmacologists seeking to probe the function of enzymes and receptors. The incorporation of the piperidine scaffold has been shown to enhance the potency and selectivity of drug candidates across various therapeutic areas. tuodaindus.com
Overview of the Compound's Molecular Architecture and Classification within Cyclic Amines
Ethyl 5,5-dimethylpiperidine-3-carboxylate is a derivative of piperidine, classified as a cyclic amine. Its molecular structure is characterized by a piperidine ring with two methyl groups geminally substituted at the 5-position and an ethyl carboxylate group at the 3-position. The presence of the nitrogen atom within the ring imparts basic properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H19NO2 |
| PubChem CID | 131435185 |
Data sourced from PubChem. nih.gov
Foundational Research Context and Advanced Study Areas for this compound
While specific research focused exclusively on this compound is limited, its foundational research context can be inferred from studies on analogous structures. The synthesis of substituted piperidine-3-carboxylates is a well-established area of organic chemistry. For instance, the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate highlights a synthetic pathway that could potentially be adapted for the preparation of the title compound. google.com Such syntheses often involve multi-step sequences that allow for the controlled introduction of substituents onto the piperidine ring.
Advanced study areas for this compound are likely to be in the realm of medicinal chemistry and drug discovery. The piperidine-3-carboxylate substructure is a key component in a number of biologically active molecules. For example, derivatives of ethyl piperidine-3-carboxylate have been investigated for their potential as inhibitors of various enzymes. The specific substitution pattern of this compound, with its gem-dimethyl group, could offer unique advantages in terms of metabolic stability or binding affinity to a particular biological target. Future research could explore the synthesis of enantiomerically pure forms of this compound and evaluate their biological activity in various assays. The development of efficient and stereoselective synthetic routes to this and related compounds will be crucial for unlocking their full potential in chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 5,5-dimethylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)8-5-10(2,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
GBHVYLBXDFJGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)(C)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable tools for probing the molecular structure of ethyl 5,5-dimethylpiperidine-3-carboxylate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic-level composition and the nature of its chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules by mapping the local electronic environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons.
Ethyl Ester Protons: The ethyl group will show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃).
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring will appear as a series of multiplets due to complex spin-spin coupling. The proton at the C3 position, being adjacent to the ester group, will likely be shifted downfield. The protons at C2, C4, and C6 will also have distinct chemical shifts.
Dimethyl Protons: The two methyl groups at the C5 position are chemically equivalent and will therefore appear as a single sharp singlet.
N-H Proton: The proton attached to the nitrogen atom will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring will have distinct signals. The C3 and C5 carbons, being substituted, will have chemical shifts different from the C2, C4, and C6 carbons.
Ethyl Ester Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear further downfield than the methyl carbon (-CH₃).
Dimethyl Carbons: The two methyl carbons at the C5 position are equivalent and will produce a single signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester -CH₂- | ~4.1 (quartet) | ~60 |
| Ester -CH₃ | ~1.2 (triplet) | ~14 |
| Piperidine C3-H | Multiplet | - |
| Piperidine Ring CH₂ | Multiplets | - |
| Piperidine C5-(CH₃)₂ | Singlet | - |
| Piperidine N-H | Broad Singlet | - |
| Carbonyl C=O | - | ~175 |
| Piperidine C3 | - | - |
| Piperidine C5 | - | - |
| Piperidine Ring CH₂ Carbons | - | - |
| Piperidine C5-(CH₃)₂ Carbons | - | - |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups.
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the carbonyl group of the ester. This is one of the most prominent peaks in the spectrum.
C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group.
C-N Stretch: A moderate absorption band in the 1020-1250 cm⁻¹ region due to the C-N stretching vibration.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | ~1735 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-N | Stretch | 1020 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments.
For this compound (C₁₀H₁₉NO₂), the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ in the mass spectrum would confirm its molecular formula. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways could include:
Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion corresponding to the acylium ion.
Loss of the ethyl group (-C₂H₅): This would lead to the formation of a carboxylate radical cation.
Cleavage of the piperidine ring: The ring can undergo fragmentation at various points, leading to a series of smaller fragment ions. The presence of the gem-dimethyl group at the C5 position would influence the fragmentation pattern, potentially leading to the loss of a methyl group or isobutylene.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the ester group could occur.
The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which also contain a five-membered ring with a gem-dimethyl group, has been shown to be influenced by the substituents on the ring. arkat-usa.org Similarly, the fragmentation of ethyl N-methylpiperidine-3-carboxylate involves characteristic losses from the piperidine ring and the ester group. researchgate.net These studies on related structures help in predicting the fragmentation behavior of this compound.
X-ray Crystallographic Analysis of this compound and Analogs
Determination of Crystal Structure and Precise Molecular Geometry
Investigation of Piperidine Ring Conformations (e.g., Chair, Half-Chair, Twisted Boat)
The piperidine ring, being a six-membered saturated heterocycle, can adopt several conformations. The most stable conformation is typically the chair form, which minimizes both angular and torsional strain. nih.govrsc.org In substituted piperidines, the substituents can occupy either axial or equatorial positions.
For this compound, the piperidine ring is expected to adopt a chair conformation. The bulky gem-dimethyl group at the C5 position will significantly influence the conformational equilibrium. The ethyl carboxylate group at the C3 position can be either axial or equatorial. The relative stability of these two conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.
Studies on related 4-substituted piperidines have shown that the conformational preferences are similar to those of analogous cyclohexanes. nih.gov However, the presence of the nitrogen atom and its lone pair, as well as the substituents, can lead to subtle differences. In some cases, particularly with polar substituents, the axial conformer can be stabilized. nih.gov X-ray crystallographic analysis of piperazine (B1678402) derivatives of 5,5-dimethylhydantoin (B190458) has also provided valuable data on the solid-state conformations of six-membered rings containing a gem-dimethyl group. researchgate.net
The possible chair conformations of this compound would be investigated to determine the predominant form in the crystalline state. This would involve analyzing the puckering parameters of the ring and the torsional angles. While the chair conformation is the most likely, other conformations like a twisted boat or half-chair could potentially be observed, especially if induced by crystal packing forces or strong intramolecular interactions. acs.org
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, C-H⋯O Interactions)
The conformational stability and three-dimensional structure of this compound are influenced by a network of weak intramolecular interactions. While classical hydrogen bonds are absent due to the secondary amine and the ester functionality, non-classical C-H⋯O interactions play a significant role in stabilizing specific conformers. These interactions typically involve the donation of electron density from a C-H bond to the oxygen atom of the carbonyl group in the ethyl carboxylate substituent.
The presence of electron-rich oxygen atoms and multiple C-H bonds in this compound creates a favorable environment for these weak hydrogen bonds. Computational studies on related heterocyclic systems confirm that such interactions can stabilize a structure by several kilocalories per mole. mit.edunih.gov The interplay of these forces is crucial for understanding the molecule's dynamic behavior in solution and its packing in the solid state.
| Donor (C-H) | Acceptor (O) | Typical Distance (H⋯O) (Å) | Typical Angle (C-H⋯O) (°) |
| C(2)-H | O=C (Ester) | 2.2 - 2.8 | 110 - 150 |
| C(4)-H | O=C (Ester) | 2.3 - 2.9 | 100 - 140 |
| C(6)-H | O=C (Ester) | 2.2 - 2.8 | 110 - 150 |
Study of Intermolecular Interactions and Supramolecular Crystal Packing Motifs
In the solid state, molecules of this compound are organized into a three-dimensional lattice through a variety of intermolecular interactions. The primary interaction governing the crystal packing is the classical N-H⋯O hydrogen bond. The secondary amine group (N-H) on the piperidine ring acts as a hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group on a neighboring molecule serves as the acceptor.
This N-H⋯O interaction is a robust and highly directional force that often leads to the formation of well-defined supramolecular motifs. In many piperidine derivatives, these interactions result in the assembly of molecules into infinite chains or dimeric structures. nih.govnih.gov For example, studies on related carboxylate-guanidinium compounds have shown that N-H⋯O hydrogen bonds can form specific ring motifs, such as the R2,2(8) graph set, which act as foundational synthons for building extended networks. researchgate.net
Table 2: Common Intermolecular Interactions and Supramolecular Motifs in Piperidine Derivatives
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Strong Hydrogen Bond | N-H (amine) | O=C (carboxylate) | Chains, Dimers (e.g., R2,2(8) motif) nih.govresearchgate.net |
| Weak Hydrogen Bond | C-H (aliphatic) | O=C (carboxylate) | Network Stabilization nih.gov |
| C-H⋯π Interaction | C-H (aliphatic) | Phenyl Ring (if present) | Stabilizing Contacts nih.gov |
| van der Waals Forces | All atoms | All atoms | Crystal Packing Consolidation |
Conformational Dynamics and Energetics of the Piperidine Ring System
Influence of Methyl Substituents on Ring Puckering and Conformational Preference
The piperidine ring is a flexible six-membered heterocycle that typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of substituents can significantly alter its conformational landscape. In this compound, the gem-dimethyl group at the C5 position has a profound impact on the ring's puckering and conformational preference.
This phenomenon is an example of the Thorpe-Ingold effect, where geminal substitution on a carbon chain restricts bond angle flexibility and favors ring-closed or specific puckered conformations. researchgate.netrsc.orgucla.edu The two methyl groups at C5 introduce steric strain that influences the torsional angles within the ring. This steric hindrance can restrict the interconversion between different chair or boat conformations. Computational studies on related dimethyl-substituted rings have shown that the gem-dimethyl group can lock the ring into a more rigid conformation compared to its unsubstituted counterpart. nih.gov For instance, in the related structure of alectinib, which contains a 6,6-dimethylpiperidine moiety, the piperidine ring is observed to be in a stable chair conformation. mdpi.com
The gem-dimethyl group effectively anchors the C5 position, influencing the puckering parameters of the entire ring. This can lead to a flattening or increased puckering at different points in the ring to accommodate the bulky methyl groups, thereby altering the relative energies of different conformers and potentially stabilizing conformations that would otherwise be of higher energy.
Steric and Electronic Effects of the Carboxylate Ester on Preferred Conformations
Steric Effects: The ethyl carboxylate group is sterically demanding. In a chair conformation, placing a bulky substituent in an axial position generally leads to destabilizing 1,3-diaxial interactions with the axial hydrogens at C1 (if protonated) and C5. Therefore, the conformer with the ethyl carboxylate group in the equatorial position is typically favored to minimize steric hindrance. jackwestin.com The size of the substituent can significantly influence the energy barrier to ring inversion. In some heavily substituted piperidines, severe steric crowding can force the ring out of a chair conformation and into a higher-energy twist-boat or boat conformation to alleviate the strain. nih.gov
Electronic Effects: The carboxylate ester group is electron-withdrawing, which influences the electron distribution within the piperidine ring. jackwestin.com This can affect the bond lengths and angles of the heterocyclic system. Furthermore, electronic effects can modulate the strength of the intramolecular C-H⋯O interactions discussed previously. The polarity induced by the ester can create favorable dipole-dipole interactions that stabilize certain geometric arrangements. The balance between minimizing steric repulsion and optimizing favorable electronic and intramolecular interactions ultimately dictates the dominant conformation of this compound in different environments. rsc.org
Mechanistic Studies of Biological Activities and Molecular Target Interactions
Elucidation of Molecular Targets and Pathways Modulated by Piperidine (B6355638) Derivatives
Specific molecular targets and modulated pathways for Ethyl 5,5-dimethylpiperidine-3-carboxylate have not been elucidated in the reviewed literature. The PubChem database entry for this compound does not list any specific biological activities or target interactions researchgate.net. Research on other piperidine derivatives suggests a wide range of potential activities, from anticancer effects by inhibiting tubulin polymerization to modulation of various receptors and enzymes researchgate.net. However, these findings are not directly transferable to this compound without specific experimental validation.
Investigations into Enzyme Inhibition and Allosteric Modulation Mechanisms
There are no specific studies available that investigate the enzyme inhibition or allosteric modulation mechanisms of this compound. While related piperidine compounds have been explored as enzyme inhibitors, for instance, against α-amylase and α-glucosidase, this specific molecule remains uncharacterized in this regard.
Characterization of Receptor Binding and Ligand-Receptor Interaction Mechanisms
Direct evidence from receptor binding assays or detailed ligand-receptor interaction studies for this compound is not present in the available scientific literature. The broader family of piperidine-containing molecules has been shown to interact with a variety of receptors, including serotonergic and dopaminergic receptors, but specific data for the 5,5-dimethyl substituted ethyl carboxylate derivative is lacking.
Mechanistic Studies on Antioxidant Properties and Related Biological Pathways
No dedicated studies on the antioxidant properties of this compound or its effects on related biological pathways could be identified. While some piperidine derivatives have been investigated for their antioxidant potential, this specific compound has not been a subject of such research based on the available data researchgate.net.
Research into Neurotransmitter System Modulation (e.g., Dopaminergic and Serotonergic Pathways)
Specific research detailing the modulation of neurotransmitter systems, such as the dopaminergic and serotonergic pathways, by this compound is not available. Studies on other piperidine derivatives have shown interactions with these systems, but these findings cannot be directly attributed to this compound without dedicated investigation researchgate.net.
Applications in Academic Chemical Synthesis and Research Probes
Utilization as Precursors and Building Blocks for the Synthesis of Complex Heterocyclic Compounds
The reactivity of the piperidine (B6355638) ring and the ethyl carboxylate group in ethyl 5,5-dimethylpiperidine-3-carboxylate allows it to serve as a key precursor for the synthesis of a variety of complex heterocyclic compounds. The secondary amine within the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions, providing a handle to introduce diverse substituents.
Furthermore, the ethyl carboxylate group can be transformed into a wide range of other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. These transformations open up avenues for the construction of fused heterocyclic systems.
A general scheme for the utilization of this compound as a building block is the synthesis of pyridopyrimidines. In a multi-step sequence, the piperidine nitrogen can be protected, followed by the manipulation of the ethyl carboxylate group to introduce a reactive handle that can participate in a cyclization reaction to form the pyrimidine (B1678525) ring fused to the piperidine core.
| Precursor | Reaction Type | Resulting Complex Heterocycle |
| This compound | N-Alkylation, Hydrolysis, Amide Coupling, Cyclization | Substituted Pyridopyrimidines |
| This compound | Reduction, Oxidation, Condensation | Fused Isoxazole derivatives |
| This compound | N-Arylation, Intramolecular Cyclization | Novel Benzofused Piperidines |
Role as Intermediates in Multi-Step Organic Synthesis Schemes
In the context of multi-step organic synthesis, this compound often serves as a crucial intermediate that bridges the gap between simple starting materials and complex target molecules. Its synthesis can be achieved through various routes, and once formed, it provides a stable scaffold that can be carried through several synthetic steps.
For example, in the total synthesis of certain natural products containing a piperidine moiety, a fragment corresponding to this compound can be synthesized early in the synthetic sequence. This intermediate can then be elaborated through a series of carefully planned reactions to construct the final complex structure. The gem-dimethyl group at the 5-position can serve to direct the stereochemistry of subsequent reactions, making it a valuable control element in asymmetric synthesis.
Research has shown that related piperidine structures are crucial intermediates in the synthesis of various biologically active compounds. tuodaindus.com The strategic introduction of a substituted piperidine intermediate allows for the systematic modification of the final products, facilitating the exploration of structure-activity relationships.
Contribution to the Development of Novel Heterocyclic Scaffolds for Chemical Libraries
The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This compound is an attractive starting point for the generation of diverse chemical libraries due to the multiple points of diversification it offers.
By systematically varying the substituents on the piperidine nitrogen and transforming the ethyl carboxylate group into a variety of other functionalities, a large number of distinct compounds can be synthesized from this single precursor. This approach, known as diversity-oriented synthesis, allows for the rapid exploration of chemical space and the identification of new bioactive molecules. The resulting libraries of compounds based on the 5,5-dimethylpiperidine scaffold can be screened against a wide range of biological targets to identify potential new drug candidates. The utility of ethyl carboxylate-containing heterocycles in generating such libraries has been demonstrated in the synthesis of various bioactive compounds. biointerfaceresearch.com
| Scaffold | Points of Diversification | Potential Library Size |
| This compound | N-substitution, Ester modification | High |
Applications as Catalysts or Co-catalysts in Organic Reactions
While less common, derivatives of this compound have the potential to be employed as catalysts or co-catalysts in organic reactions. The piperidine nitrogen, after appropriate modification, can act as a basic or nucleophilic catalyst. For instance, chiral derivatives of piperidine have been used in asymmetric catalysis.
The development of chiral catalysts from readily available starting materials like this compound is an area of active research. By introducing a chiral auxiliary and separating the resulting diastereomers, it may be possible to prepare enantiomerically pure piperidine derivatives that can catalyze a variety of stereoselective transformations. The catalytic activity of related piperidine structures has been noted in the literature. tuodaindus.com
Employment as Probes for Mechanistic Investigations in Organic Chemistry
The well-defined structure of this compound and its derivatives makes them suitable for use as probes in mechanistic investigations of organic reactions. The gem-dimethyl group at the 5-position can act as a stereochemical marker, helping to elucidate the stereochemical course of a reaction.
Advanced Topics and Future Research Directions
Development of Novel Derivatization Strategies for Enhanced Molecular Specificity and Function
The functionalization of the piperidine (B6355638) ring is a key strategy for creating new derivatives with tailored properties. For Ethyl 5,5-dimethylpiperidine-3-carboxylate, derivatization can be envisioned at several positions, including the nitrogen atom and the carbon backbone.
Recent advances in C-H functionalization offer powerful tools for the direct modification of the piperidine core. nih.gov Palladium-catalyzed C-H arylation, for instance, has been successfully applied to piperidine derivatives to introduce aryl groups at specific positions. acs.orgacs.orgnih.govnih.gov By employing a suitable directing group, it is conceivable to achieve regioselective arylation of the C-4 position of the 5,5-dimethylpiperidine ring system, leading to a new class of cis-3,4-disubstituted piperidines. acs.org Similarly, rhodium-catalyzed C-H functionalization presents another avenue for introducing new substituents. acs.orgnih.govrsc.orgnih.govyoutube.com These methods could be adapted to introduce a variety of functional groups, thereby expanding the chemical space around the core structure.
Radical-mediated cyclization and annulation reactions also provide a means to construct more complex architectures from piperidine precursors. nih.gov These strategies could be employed to build fused or spirocyclic systems onto the this compound framework, generating derivatives with unique three-dimensional shapes that are highly desirable in drug discovery. whiterose.ac.uk
The ester functional group at the 3-position is another handle for derivatization. Standard synthetic transformations can convert the ethyl ester into a variety of other functional groups, such as amides, alcohols, or other esters, further diversifying the available derivatives. youtube.com
Integration of Advanced Computational and Experimental Methodologies for Compound Design and Discovery
The synergy between computational and experimental approaches is crucial for the rational design of new compounds. For this compound, computational studies can provide valuable insights into its conformational preferences, reactivity, and potential biological interactions.
Table 1: Computational and Experimental Techniques for Piperidine Derivative Research
| Methodology | Application | Potential Insights for this compound | References |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Predicting sites of reactivity for derivatization, understanding catalytic cycles for its synthesis, and interpreting spectroscopic data of new derivatives. | nih.gov |
| Molecular Docking | Prediction of binding modes and affinities of ligands to biological macromolecules. | Identifying potential protein targets and guiding the design of derivatives with enhanced biological activity. | nih.govrsc.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their complexes over time. | Assessing the stability of ligand-protein interactions and understanding the conformational changes upon binding. | nih.govrsc.org |
| High-Throughput Screening (HTS) | Rapid experimental testing of large numbers of compounds for a specific activity. | Identifying initial hits from a library of this compound derivatives for further optimization. | - |
| X-ray Crystallography | Determination of the three-dimensional structure of molecules in the solid state. | Confirming the stereochemistry and conformation of newly synthesized derivatives. | researchgate.net |
Computational tools like DFT can be used to model the transition states of potential derivatization reactions, helping to predict the feasibility and selectivity of different synthetic routes. nih.gov Molecular docking and dynamics simulations can be employed to screen virtual libraries of derivatives against various biological targets, prioritizing compounds for synthesis and experimental testing. nih.govrsc.org This integrated approach can significantly accelerate the discovery of new bioactive molecules based on the this compound scaffold.
Implementation of Green Chemistry Principles in the Synthesis of Piperidine Derivatives
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. growingscience.comresearchgate.net For the synthesis of this compound and its derivatives, several green strategies can be implemented.
One key area is the use of environmentally benign solvents, such as water or deep eutectic solvents. nih.govresearchgate.net Multicomponent reactions, which combine several steps into a single operation, can also contribute to a greener process by reducing waste and energy consumption. ajchem-a.comgrowingscience.comresearchgate.net The use of catalytic methods, particularly with recyclable catalysts, is another cornerstone of green chemistry. ajchem-a.com For instance, the hydrogenation of a corresponding pyridine (B92270) precursor to form the piperidine ring can be achieved using heterogeneous catalysts that are easily separated and reused. nih.gov
A potential green synthesis of this compound could involve the catalytic hydrogenation of a suitably substituted pyridine precursor, followed by esterification of the resulting carboxylic acid. The use of biocatalysis, employing enzymes for specific transformations, also represents a promising green alternative to traditional chemical methods. nih.gov
Expanding the Scope of Mechanistic Biological Research for Piperidine-Based Compounds
While the piperidine scaffold is prevalent in many drugs, detailed mechanistic studies are essential to understand their mode of action and to design more effective and selective therapeutic agents. wikipedia.orgwikipedia.org For derivatives of this compound, research should focus on elucidating their interactions with specific biological targets.
Given the structural diversity of piperidine-containing drugs, which act on a wide range of receptors and enzymes, derivatives of this compound could be investigated for various biological activities. nih.govnih.govnih.govrsc.org For example, they could be screened for activity as inhibitors of enzymes like dihydrofolate reductase or as ligands for G-protein coupled receptors. nih.gov
Once a biological activity is identified, detailed mechanistic studies would be necessary. This could involve biochemical assays to determine enzyme inhibition kinetics, biophysical techniques to study ligand-receptor binding, and cell-based assays to evaluate the downstream effects of the compound. nih.govrsc.org Understanding the structure-activity relationship (SAR) through these studies is critical for optimizing the lead compounds.
Exploration of New Synthetic Catalysis Systems for Piperidine Functionalization
The development of novel catalytic systems is a continuous driving force in synthetic chemistry, enabling the construction of complex molecules with high efficiency and selectivity. organic-chemistry.orgresearchgate.net For the functionalization of a sterically hindered and electronically distinct molecule like this compound, new catalysts are likely required.
Recent breakthroughs in catalysis for piperidine synthesis and functionalization include:
Palladium(II)-catalyzed 1,3-chirality transfer reactions for the synthesis of substituted piperidines. ajchem-a.com
Gold-catalyzed annulation procedures for the direct assembly of the piperidine ring. ajchem-a.com
Iridium-catalyzed hydrogen-borrowing annulation for the stereoselective synthesis of substituted piperidines. nih.gov
Photoredox catalysis for the α-amino C–H arylation of highly substituted piperidines. nih.gov
These advanced catalytic systems offer exciting possibilities for the selective functionalization of this compound. For example, photoredox catalysis could potentially be used to introduce substituents at the C-2 or C-6 positions, which are adjacent to the nitrogen atom. The development of catalysts specifically tailored for the unique steric and electronic environment of this gem-disubstituted piperidine will be a key area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
